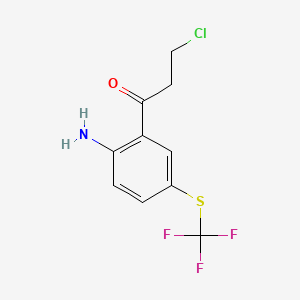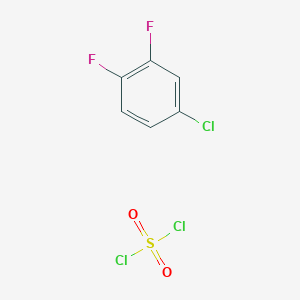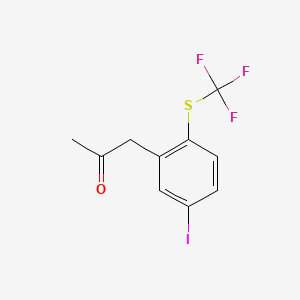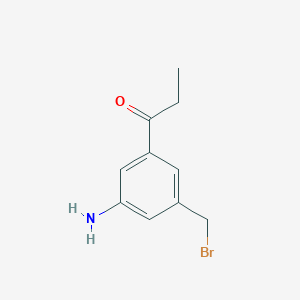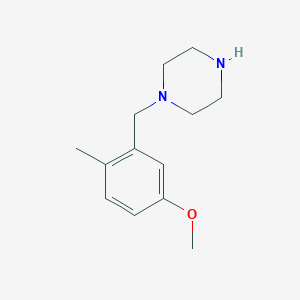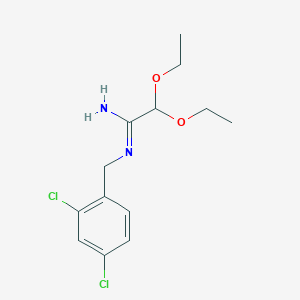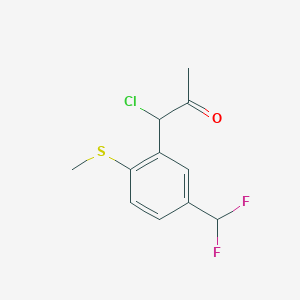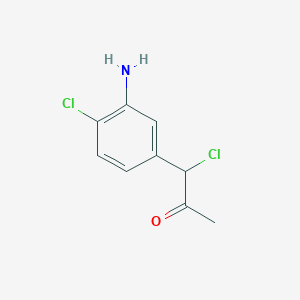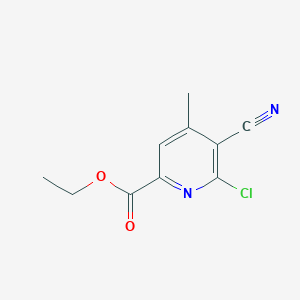
Ethyl 6-chloro-5-cyano-4-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-5-cyano-4-methylpicolinate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom, a cyano group, and a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-4-methylpyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions
Ethyl 6-chloro-5-cyano-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-amino-5-cyano-4-methylpicolinate.
Reduction: Formation of 6-chloro-5-amino-4-methylpicolinate.
Oxidation: Formation of 6-chloro-5-cyano-4-carboxypicolinate.
科学的研究の応用
Ethyl 6-chloro-5-cyano-4-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 6-chloro-5-cyano-4-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and chlorine groups can influence its reactivity and binding affinity. The exact pathways and targets are subject to ongoing research .
類似化合物との比較
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 6-chloro-4-methylpicolinate: Lacks the cyano group, which may affect its reactivity and applications.
Ethyl 5-cyano-4-methylpicolinate: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
Ethyl 6-chloro-5-cyano-4-ethylpicolinate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
This compound is unique due to the combination of the chlorine, cyano, and methyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
ethyl 6-chloro-5-cyano-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-6(2)7(5-12)9(11)13-8/h4H,3H2,1-2H3 |
InChIキー |
XZMKZYUEJVLKFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(C(=C1)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


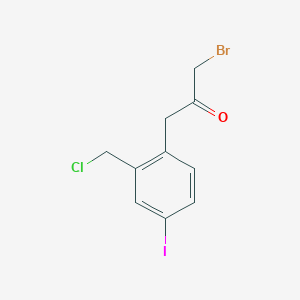
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

